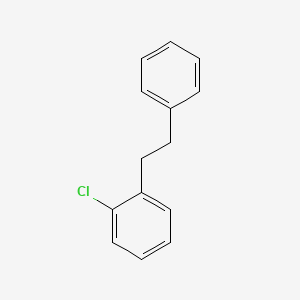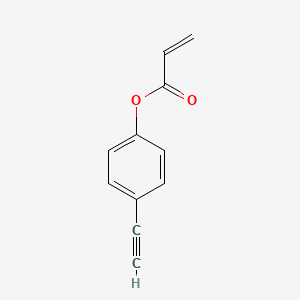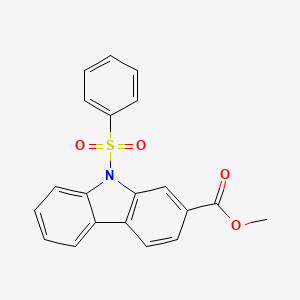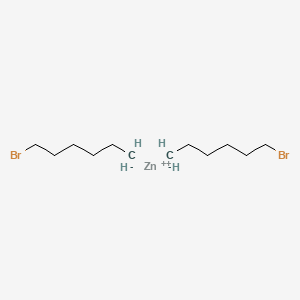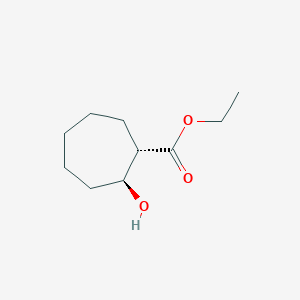
1,1'-(Chloromethylene)bis(3-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Chloromethylene)bis(3-chlorobenzene) is an organic compound with the molecular formula C13H11Cl. It is also known by other names such as Methane, chlorodiphenyl-; Benzhydryl chloride; Chlorodiphenylmethane; Diphenylchloromethane; Diphenylmethyl chloride . This compound is characterized by the presence of two chlorobenzene rings connected by a chloromethylene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chloromethylene)bis(3-chlorobenzene) typically involves the chlorination of diphenylmethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The chlorination process can be catalyzed by various agents, including iron(III) chloride or aluminum chloride, which facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene rings .
Industrial Production Methods
In industrial settings, the production of 1,1’-(Chloromethylene)bis(3-chlorobenzene) is scaled up using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Chloromethylene)bis(3-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under elevated temperatures to facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are employed to oxidize the compound.
Major Products Formed
Aplicaciones Científicas De Investigación
1,1’-(Chloromethylene)bis(3-chlorobenzene) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-(Chloromethylene)bis(3-chlorobenzene) involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bonded to chlorine atoms. This leads to the formation of new chemical bonds and the release of chloride ions . The presence of electron-withdrawing chlorine atoms enhances the reactivity of the compound towards nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
Dichlorobenzene: Contains two chlorine atoms attached to a benzene ring in different positions.
Benzhydryl Chloride: Similar structure but without the additional chlorine atoms on the benzene rings.
Uniqueness
1,1’-(Chloromethylene)bis(3-chlorobenzene) is unique due to the presence of two chlorobenzene rings connected by a chloromethylene group. This structure imparts distinct chemical properties and reactivity compared to simpler chlorinated benzene derivatives .
Propiedades
Número CAS |
173200-57-2 |
|---|---|
Fórmula molecular |
C13H9Cl3 |
Peso molecular |
271.6 g/mol |
Nombre IUPAC |
1-chloro-3-[chloro-(3-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9Cl3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13H |
Clave InChI |
VHCOTTJVZPSYCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[[nitro(propyl)amino]methyl]nitramide](/img/structure/B14267570.png)

![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)
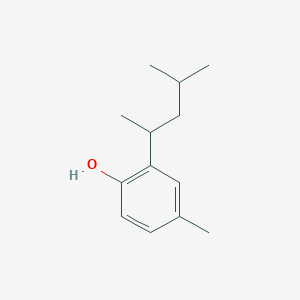

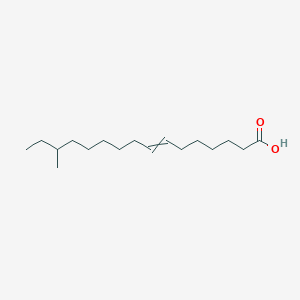
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
![Dibutyl[(4-nitrophenyl)methyl]tellanium bromide](/img/structure/B14267594.png)
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)
